molecular formula C11H11ClO4 B563575 3-(4-Chlorophenyl)glutaric Acid-d4 CAS No. 1189874-68-7

3-(4-Chlorophenyl)glutaric Acid-d4

Cat. No.: B563575
CAS No.: 1189874-68-7
M. Wt: 246.679
InChI Key: URXVLIVRJJNJII-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)glutaric Acid-d4 is a deuterated analog of 3-(4-Chlorophenyl)glutaric Acid. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which aids in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)glutaric Acid-d4 typically involves the deuteration of 3-(4-Chlorophenyl)glutaric Acid. This process can be achieved through several methods, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents in the synthesis pathway .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle deuterium gas and maintain the integrity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)glutaric Acid-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products:

Scientific Research Applications

3-(4-Chlorophenyl)glutaric Acid-d4 is widely used in scientific research due to its deuterated nature, which makes it valuable in:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)glutaric Acid-d4 is primarily related to its role as a labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and understand the biochemical transformations. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to track the compound .

Comparison with Similar Compounds

Uniqueness: 3-(4-Chlorophenyl)glutaric Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and spectroscopic studies. This isotopic labeling allows for more precise tracking and analysis in various scientific applications, making it a valuable tool in research and industry.

Properties

IUPAC Name

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXVLIVRJJNJII-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CC(=O)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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